Methyl 3-amino-3-thioxopropanoate
Overview
Description
Methyl 3-amino-3-thioxopropanoate (MATP) is a sulfur-containing ester. It has a molecular formula of C4H7NO2S and a molecular weight of 133.17 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that the compound can be purchased for proteomics research .Molecular Structure Analysis
The InChI code for this compound is 1S/C4H7NO2S/c1-7-4(6)2-3(5)8/h2H2,1H3,(H2,5,8) .Physical and Chemical Properties Analysis
This compound is a white to brown solid . It has a molecular weight of 133.17 .Scientific Research Applications
Thiazole Synthesis
Methyl 3-amino-3-thioxopropanoate plays a significant role in the synthesis of thiazoles. A study demonstrated its use in the reinvestigation of thiazole synthesis, particularly with ethyl 3-amino-2-[5-aryl-1,3,4-oxadiazol-2(3H)-ylidene]-3-thioxopropanoates and related reactions. This research highlighted the structural comparison of various compounds and confirmed structures through X-ray diffraction studies (Paepke et al., 2009).
Synthesis of Novel Pyrido[3,2-f][1,4]thiazepines
In the field of organic synthesis, this compound was involved in the microwave-assisted synthesis of novel Pyrido[3,2-f][1,4]thiazepines. This study reported the reaction of 3-amino-3-thioxopropanamide with ethyl acetoacetate, leading to the formation of various compounds, demonstrating its versatility in synthetic chemistry (Faty et al., 2011).
Antiproliferative Activity Investigation
A 2022 study focused on the synthesis and antiproliferative activity investigation of methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives. This research highlighted the potential pharmacokinetic properties and biological target predictions, particularly in the context of cytotoxic properties and potential inhibition of DNA gyrase-ATPase activity (Yurttaş et al., 2022).
Bacteriohopanepolyols Study
This compound was referenced in a study on bacteriohopanepolyols (BHPs) and their diagenetic products, hopanoids. This research provided insights into the potential presence of BHPs in anaerobic methanotrophs and their synthesis of 3-methyl derivatives, contributing to the understanding of biomarker lipids in environments and geological records (Kool et al., 2014).
Microwave Assisted Green Synthesis
A 2015 study presented the microwave-assisted green synthesis of new methyl derivatives with potential antibacterial and antifungal activities. This study showcased the efficient synthesis method and the evaluation of antimicrobial properties against various bacterial and fungal strains (Bhat et al., 2015).
Biocatalysis in Pharmaceutical Intermediate Synthesis
Research on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate, used this compound derivatives. This study involved the isolation of Methylobacterium Y1-6 for the enantioselective production of pharmaceutical intermediates (Li et al., 2013).
Properties
IUPAC Name |
methyl 3-amino-3-sulfanylidenepropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-7-4(6)2-3(5)8/h2H2,1H3,(H2,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXKSWIBOSXJRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218973 | |
Record name | Propanoic acid, 3-amino-3-thioxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
689-09-8 | |
Record name | Propanoic acid, 3-amino-3-thioxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-amino-3-thioxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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